
1-Thiocoumarin, 3-amino-4-anilino-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Thiocoumarin, 3-amino-4-anilino- is a derivative of thiocoumarin, a class of compounds where one or more oxygen atoms in the coumarin structure are replaced by sulfur atoms . This substitution significantly alters the chemical properties and biological activities of the compound, making it a subject of interest in medicinal chemistry and drug discovery .
Méthodes De Préparation
The synthesis of 1-Thiocoumarin, 3-amino-4-anilino- typically involves multi-step organic reactions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the desired transformations . Industrial production methods may employ similar synthetic routes but are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness .
Analyse Des Réactions Chimiques
1-Thiocoumarin, 3-amino-4-anilino- undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, especially at the amino or anilino groups, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups .
Applications De Recherche Scientifique
1-Thiocoumarin, 3-amino-4-anilino- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Thiocoumarin, 3-amino-4-anilino- involves its interaction with specific molecular targets. The sulfur atom in the thiocoumarin core can form interactions with various enzymes, modulating their activity . Additionally, the amino and anilino groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological effects . These interactions can affect cellular pathways, leading to the observed biological activities .
Comparaison Avec Des Composés Similaires
1-Thiocoumarin, 3-amino-4-anilino- can be compared with other thiocoumarin derivatives, such as:
2-Thioxocoumarins: These compounds have a sulfur atom at a different position, leading to distinct chemical properties and biological activities.
Dithiocoumarins: With two sulfur atoms replacing oxygen atoms, these compounds exhibit even more pronounced differences in reactivity and function.
The uniqueness of 1-Thiocoumarin, 3-amino-4-anilino- lies in its specific substitution pattern, which imparts unique chemical and biological properties .
Propriétés
Numéro CAS |
59647-37-9 |
|---|---|
Formule moléculaire |
C15H12N2OS |
Poids moléculaire |
268.3 g/mol |
Nom IUPAC |
3-amino-4-anilinothiochromen-2-one |
InChI |
InChI=1S/C15H12N2OS/c16-13-14(17-10-6-2-1-3-7-10)11-8-4-5-9-12(11)19-15(13)18/h1-9,17H,16H2 |
Clé InChI |
PRLYBSAUHBLGJF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=C(C(=O)SC3=CC=CC=C32)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


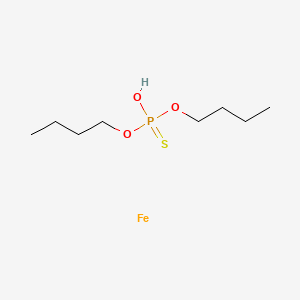
![1lambda~4~,4-Dithiaspiro[4.5]decan-1-one](/img/structure/B14619273.png)

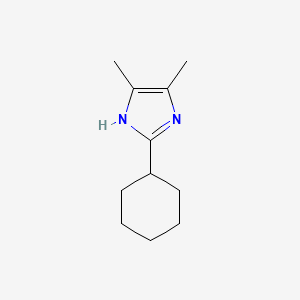

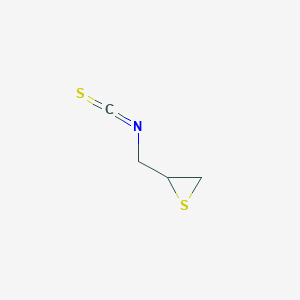
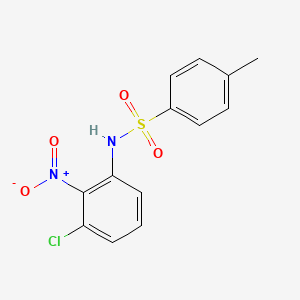
![Carbamic acid, phenyl[(2-propenylamino)carbonyl]-, ethyl ester](/img/structure/B14619309.png)
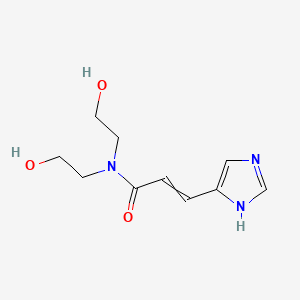
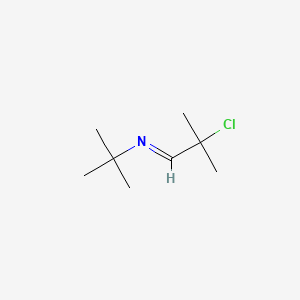
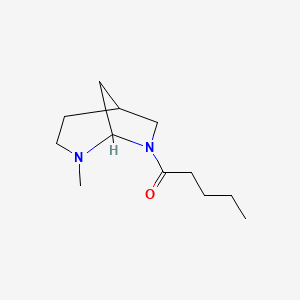
![[3,3'-Bi-1H-phenalene]-1,1'-dione](/img/structure/B14619328.png)
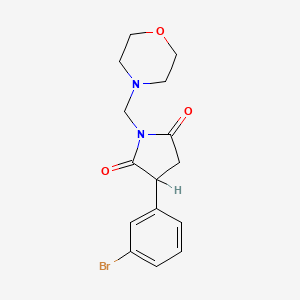
![6-Ethyl-2-[(pyridin-2-yl)methanesulfinyl]-1H-benzimidazole](/img/structure/B14619355.png)
